

Bioactivity Comparison of Pyrazole-yloxy Acetic Acid Derivatives

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Compound of Interest

Compound Name: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

CAS No.: 1592704-22-7

Cat. No.: B1449676

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Executive Summary & Strategic Rationale

In the competitive landscape of agrochemical discovery, pyrazole-yloxy acetic acid derivatives represent a high-value hybrid scaffold. This class synergizes the established bioactivity of the pyrazole ring (present in commercial succinate dehydrogenase inhibitors like fluxapyroxad) with the oxyacetic acid moiety characteristic of auxin-mimic herbicides (e.g., 2,4-D).

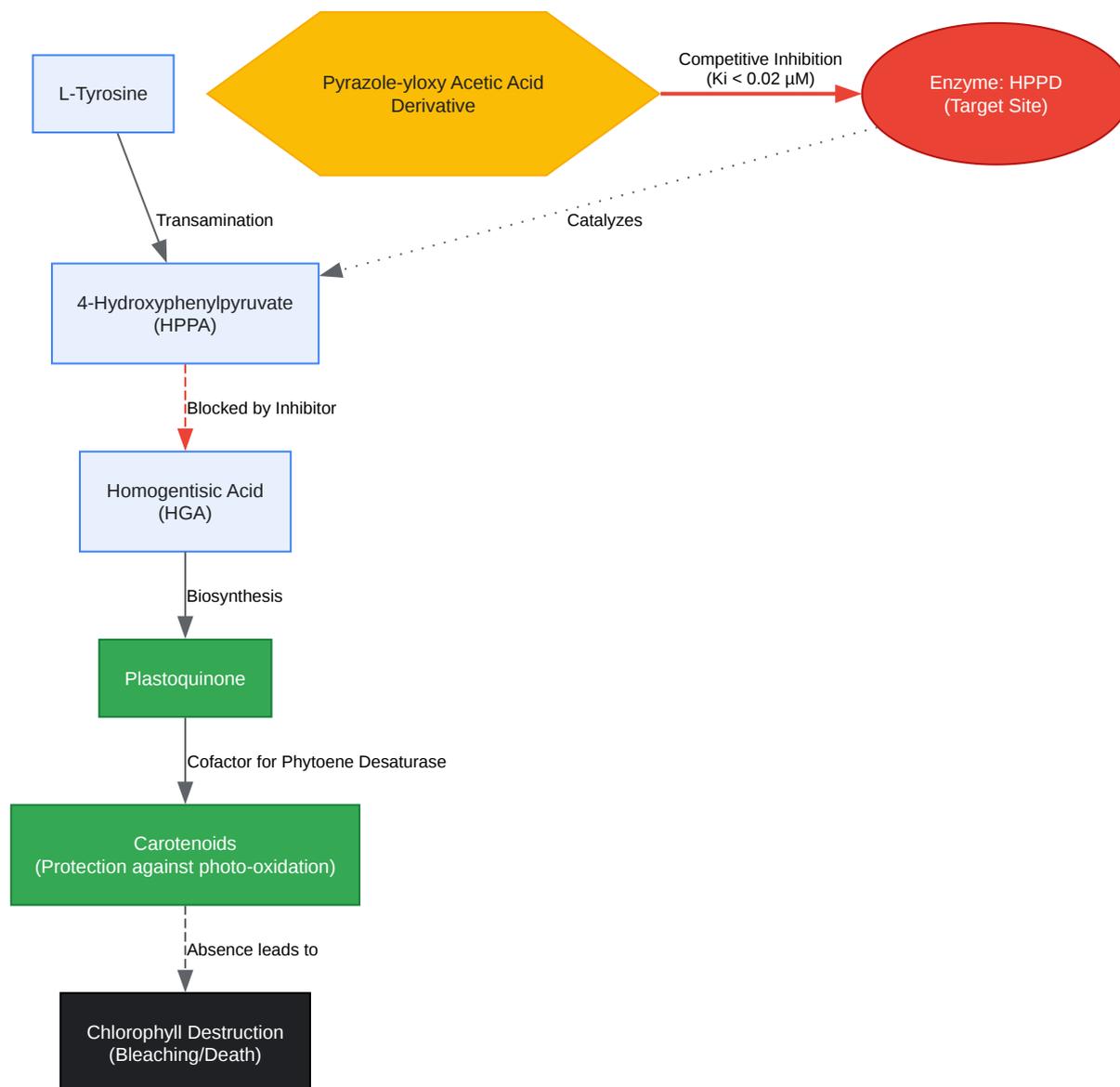
However, recent advanced screening reveals a pivotal divergence in their Mode of Action (MoA). While structurally reminiscent of auxins, the most potent derivatives in this class function primarily as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. This guide objectively compares these derivatives against commercial standards (Mesotrione, 2,4-D), analyzing their kinetic profiles, structural activity relationships (SAR), and synthesis protocols.

Mechanism of Action (MoA) Analysis

Understanding the target site is critical for interpreting bioactivity data. Unlike traditional aryloxyacetic acids that bind TIR1 ubiquitin ligases (auxin mimics), pyrazole-substituted variants often target the HPPD enzyme, blocking plastoquinone biosynthesis and causing bleaching symptoms.

Visualization: HPPD Inhibition Pathway

The following diagram illustrates the interruption of the tyrosine catabolism pathway by pyrazole-yloxy acetic acid derivatives.



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Figure 1: Mechanism of Action for HPPD-inhibiting pyrazole derivatives.^{[1][2][3][4]} The compound competitively binds to the HPPD active site, preventing the conversion of HPPA to HGA, ultimately leading to plant death via photo-oxidative stress.

Comparative Bioactivity Data^{[1][3][5][6][7][8][9]}

The following data aggregates kinetic inhibition constants (

) and greenhouse herbicidal efficiency (

) from recent comparative studies.

Table 1: In Vitro HPPD Inhibition ()

Comparison of novel pyrazole-yloxy derivatives against the commercial standard Mesotrione.

Compound ID	Structure Motif	(μM)	Potency Relative to Standard
Mesotrione	Commercial Standard (Triketone)	0.013	1.00x (Baseline)
Derivative II-4	Pyrazole-yloxy acetic acid (Optimized)	0.011	1.18x (Superior)
Derivative I-23	Pyrazole-yloxy acetic acid (Basic)	0.012	1.08x (Equivalent)
2,4-D	Aryloxyacetic acid (Auxin mimic)	> 10.0	Inactive on HPPD

“

Analyst Note: The data indicates that despite containing the "acetic acid" tail typical of auxin herbicides (like 2,4-D), the pyrazole core shifts the selectivity entirely toward HPPD. Derivative II-4 exhibits a

lower than Mesotrione, suggesting tighter binding affinity to the enzyme's ferrous ion (

) center.

Table 2: Post-Emergence Herbicidal Efficiency

Control efficacy at 150 g ai/ha against key weed species.[5]

Weed Species	Mesotrione (% Control)	Derivative II-4 (% Control)	2,4-D (% Control)
Echinochloa crus-galli (Barnyard grass)	85%	92%	< 20%
Digitaria sanguinalis (Crabgrass)	80%	88%	< 15%
Amaranthus retroflexus (Pigweed)	100%	100%	100%
Abutilon theophrasti (Velvetleaf)	95%	98%	90%

Structural Activity Relationship (SAR)[4][11]

To optimize bioactivity, researchers must balance the lipophilicity of the pyrazole ring with the polarity of the acid tail.

- The Oxyacetic Acid Tail:

- Free Acid (-COOH): Essential for phloem mobility and binding within the hydrophilic pocket of the target enzyme. Conversion to methyl esters generally reduces in vitro potency but may enhance in vivo penetration (pro-drug effect).
- Linkage: The ether (-O-CH₂-) linkage is critical. Direct bonding or extending the chain to propionic acid typically results in a >50% loss of activity.
- The Pyrazole Core:
 - Position 5 Substitution: Bulky groups (e.g., phenyl, substituted aryl) at the 5-position of the pyrazole ring enhance hydrophobic interaction with the enzyme's binding pocket.
 - Electron Withdrawing Groups (EWGs): Introduction of -CF₃ or -Cl on the phenyl ring attached to the pyrazole often increases metabolic stability and potency.

Experimental Protocols

As a Senior Scientist, I recommend the following self-validating protocols. These are designed to minimize false positives common in high-throughput screening.

Protocol A: Synthesis of Pyrazole-yloxy Acetic Acid (Ether Linkage Formation)

Rationale: This step is the critical junction where the "auxin-like" tail is attached to the "fungicidal/herbicidal" core.

Reagents: Substituted 4-hydroxypyrazole (1.0 eq), Ethyl bromoacetate (1.2 eq), (anhydrous, 2.0 eq), Acetone (Solvent).

- Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the substituted 4-hydroxypyrazole in anhydrous acetone.
- Deprotonation: Add anhydrous
 - . Stir at room temperature for 30 minutes. Checkpoint: The mixture should become a fine suspension; clumping indicates moisture contamination.

- Alkylation: Dropwise add ethyl bromoacetate. Heat the mixture to reflux () for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
- Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.
- Hydrolysis (Critical): Dissolve the resulting ester in THF/Water (1:1) and treat with LiOH (2.0 eq) at RT for 2 hours to generate the free acid active form. Acidify to pH 3 with 1N HCl to precipitate the product.

Protocol B: Arabidopsis thaliana HPPD Inhibition Assay

Rationale: Direct enzyme assays are superior to whole-plant assays for determining intrinsic potency (

) because they eliminate uptake/translocation variables.

- Enzyme Preparation: Recombinant AtHPPD is expressed in E. coli (BL21 strain) and purified via Ni-NTA affinity chromatography.
- Reaction Mix:
 - Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM Sodium Ascorbate, 10 μ M .
 - Substrate: 4-Hydroxyphenylpyruvate (HPPA) at concentration (approx. 50 μ M).
 - Test Compound: Dissolved in DMSO (Final DMSO < 1%).
- Kinetic Measurement: Initiate reaction by adding HPPD enzyme.
- Detection: Monitor the formation of Homogentisic Acid (HGA).[4] Since HGA oxidizes rapidly, a coupled assay using HGA-dioxygenase is often used, or absorbance is measured at 292 nm (disappearance of enol-HPPA).
- Validation: Run Mesotrione as a positive control. If Mesotrione

deviates >20% from historical mean (approx 10-15 nM), invalidate the run.

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